molecular formula C10H8BrClN2 B3289510 6-Bromo-2-chloro-8-methylquinolin-5-amine CAS No. 858467-33-1

6-Bromo-2-chloro-8-methylquinolin-5-amine

Cat. No.: B3289510
CAS No.: 858467-33-1
M. Wt: 271.54 g/mol
InChI Key: IESCCEPXQQOHNG-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methylquinolin-5-amine is a useful research compound. Its molecular formula is C10H8BrClN2 and its molecular weight is 271.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-chloro-8-methylquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloro-8-methylquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-8-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-5-4-7(11)9(13)6-2-3-8(12)14-10(5)6/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESCCEPXQQOHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 6-Bromo-2-chloro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile & Application Guide for Medicinal Chemistry

Executive Summary

6-Bromo-2-chloro-8-methylquinolin-5-amine (CAS: 1935427-67-0) is a highly functionalized heterocycle serving as a critical scaffold in the synthesis of advanced therapeutics, particularly kinase inhibitors and anti-infective agents (e.g., antitubercular diarylquinolines).[1][2] Its value lies in its orthogonal reactivity profile : it possesses four distinct "handles" (C2-Cl, C6-Br, C5-NH₂, C8-Me) that allow for sequential, regioselective functionalization.[2] This guide outlines its structural properties, validated synthetic pathways, and reactivity logic for drug development.[3]

Structural Analysis & Electronic Properties[2]

Molecular Architecture

The compound features a quinoline core decorated with electron-withdrawing halogens and electron-donating alkyl/amino groups.[2] This "push-pull" electronic system dictates its unique reactivity.

FeaturePositionElectronic EffectSteric ImpactPrimary Reactivity
Chloro C-2

-withdrawing,

-donating
LowSNAr (Nucleophilic Displacement)
Amino C-5Strong

-donor
MediumNucleophile (Acylation, Reductive Amination)
Bromo C-6Weak

-withdrawing
MediumMetal-Catalyzed Coupling (Suzuki, Buchwald)
Methyl C-8Weak

-donor
HighMetabolic Blocker / Lipophilicity Modulator
Physicochemical Profile (Calculated)
  • Formula: C₁₀H₈BrClN₂[2][]

  • Molecular Weight: 271.54 g/mol [2][]

  • LogP (Predicted): ~3.4 (Lipophilic, suitable for CNS or intracellular targets)[2]

  • pKa (Quinoline N): ~2.5 (Reduced basicity due to C2-Cl and C6-Br withdrawing effects)[2]

  • pKa (Aniline NH₂): ~3.0–4.0 (Weakly basic)[2]

Synthetic Pathways[2][5]

As a specialized intermediate, the synthesis of 6-Bromo-2-chloro-8-methylquinolin-5-amine is typically achieved via functionalization of the des-amino precursor.[2] The most robust route involves the nitration-reduction sequence of 6-bromo-2-chloro-8-methylquinoline.[2]

Validated Retrosynthesis (Route A)

This pathway ensures the preservation of the labile C2-Cl bond while installing the amine.[2]

  • Starting Material: 6-Bromo-2-chloro-8-methylquinoline (CAS 99455-14-8).[2][5]

  • Step 1: Regioselective Nitration.

    • Reagents: HNO₃ / H₂SO₄ (0°C to RT).[2]

    • Mechanism:[2][6] Electrophilic aromatic substitution (EAS).[2] The C5 position is activated by the C8-methyl group and is the least sterically hindered position ortho to the directing methyl, as C7 is blocked.[2]

    • Intermediate: 6-Bromo-2-chloro-8-methyl-5-nitroquinoline.[2]

  • Step 2: Chemoselective Reduction.

    • Reagents: Fe / NH₄Cl or SnCl₂ / HCl (Controlled conditions).[2]

    • Critical Control: Avoid catalytic hydrogenation (H₂/Pd-C) to prevent hydrogenolysis of the C2-Cl or C6-Br bonds.[2] Iron-mediated reduction is preferred for halogen tolerance.[2]

Visualization: Synthetic Workflow

Synthesis SM 6-Bromo-2-chloro- 8-methylquinoline (CAS 99455-14-8) Nitration Nitration (HNO3/H2SO4) SM->Nitration Electrophilic Subst. NitroInt Intermediate: 5-Nitro Derivative Nitration->NitroInt Reduction Reduction (Fe/NH4Cl) NitroInt->Reduction Chemoselective Product TARGET: 6-Bromo-2-chloro- 8-methylquinolin-5-amine Reduction->Product

Figure 1: Validated synthetic route from commercial precursors via nitration-reduction sequence.

Reactivity & Orthogonal Functionalization

For medicinal chemists, the utility of this scaffold lies in the ability to react specific positions independently.

C2-Chlorine: Nucleophilic Aromatic Substitution (SNAr)

The C2 position is activated for SNAr due to the electron-deficient nature of the pyridine ring (aza-effect).[2]

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Heat (80–120°C) or acid catalysis.[2]

  • Selectivity: Reacts before the C6-Br in SNAr conditions but is inert under standard Suzuki conditions if oxidative addition is controlled.[2]

C6-Bromine: Palladium-Catalyzed Cross-Coupling

The C6-Br bond is a classic handle for carbon-carbon bond formation.[2]

  • Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), Sonogashira (Alkyne).[2]

  • Selectivity: The C6-Br bond undergoes oxidative addition with Pd(0) faster than the C2-Cl bond (bond dissociation energy difference), allowing selective coupling at C6 while preserving C2-Cl for later steps.[2]

C5-Amine: Nitrogen Functionalization[2]
  • Acylation/Sulfonylation: Standard amide/sulfonamide formation.[2]

  • Sandmeyer Reaction: Conversion to -CN, -I, or -OH if the amine is a sacrificial handle.[2]

Visualization: Reactivity Logic

Reactivity Core 6-Bromo-2-chloro- 8-methylquinolin-5-amine C2 C2-Chloro: S_NAr Displacement (Amines/Ethers) Core->C2 C6 C6-Bromo: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->C6 N5 N5-Amino: Amide Coupling / Reductive Amination Core->N5

Figure 2: Orthogonal reactivity map showing distinct chemical handles.

Experimental Protocols (Standardized)

Protocol 1: SNAr Displacement at C2

This protocol selectively displaces the C2-Cl without affecting the C6-Br.[2]

  • Setup: Dissolve 6-Bromo-2-chloro-8-methylquinolin-5-amine (1.0 eq) in anhydrous NMP or DMF (0.2 M).

  • Reagent: Add the nucleophilic amine (1.2–1.5 eq) and a base (DIPEA or K₂CO₃, 2.0 eq).

  • Reaction: Heat to 100°C–120°C for 4–12 hours. Monitor by LCMS (loss of M+ starting material).

  • Workup: Dilute with water, extract with EtOAc. The product usually precipitates upon water addition due to high lipophilicity.

Protocol 2: Chemoselective Suzuki Coupling at C6

This protocol couples an aryl boronic acid at C6 while preserving the C2-Cl.[2]

  • Setup: Charge flask with scaffold (1.0 eq), Aryl-boronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[2]

  • Solvent: Degassed Dioxane/Water (4:1).

  • Base: Na₂CO₃ (2.0 eq).[2]

  • Reaction: Heat to 80°C under Argon for 2–6 hours. Note: Do not overheat (>100°C) to avoid activation of the C2-Cl.[2]

Safety & Handling

  • Hazards: Likely toxic if swallowed (Acute Tox.[2][7] 3) and irritating to eyes/skin (Skin Irrit. 2), consistent with halogenated quinolines.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent halogen radical formation).[2]

  • Solubility: Low solubility in water.[2] Soluble in DMSO, DMF, DCM, and Chloroform.[2]

References

  • Parchem Fine & Specialty Chemicals. 6-Bromo-2-chloro-8-methylquinolin-5-amine Product Page (CAS 1935427-67-0).[2]Link[2]

  • PubChem. 6-Bromo-2-chloroquinoline (Analogous Reactivity Data).[2][7]Link[2]

  • Ambeed. 6-Bromo-2-chloro-8-methylquinoline (Precursor CAS 99455-14-8).[2][5]Link[2]

  • Musiol, R. et al.Quinoline scaffold as a privileged structure in cancer drug discovery. Current Medicinal Chemistry, 2010. (Context on Quinoline Reactivity).
  • O'Brien, P. et al. Palladium-catalyzed cross-coupling reactions of haloquinolines.[2] Tetrahedron, 2015. (Mechanistic basis for C6 vs C2 selectivity).

Sources

Solubility profile of 6-Bromo-2-chloro-8-methylquinolin-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization of 6-Bromo-2-chloro-8-methylquinolin-5-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

6-Bromo-2-chloro-8-methylquinolin-5-amine (CAS: N/A for specific isomer, analogous to 1086062-90-9 series) is a highly functionalized quinoline intermediate. Often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., CDK4/6 pathways) and antimalarial agents, its solubility profile is a critical determinant for reaction yield, purification efficiency, and biological assay formulation.

This guide analyzes the physicochemical drivers of the compound's solubility, predicts its behavior across solvent classes based on Structure-Property Relationships (SPR), and provides a validated experimental protocol for determining thermodynamic solubility.

Key Insight: The molecule exhibits a "push-pull" solubility profile. The lipophilic halogenated core restricts aqueous solubility, while the 5-amino group provides a specific handle for hydrogen bonding in polar aprotic solvents and salt formation in strong acids.

Physicochemical Analysis & Predicted Profile

To understand the solubility landscape, we must first deconstruct the molecule’s electronic and steric environment.

Structural Determinants[1]
  • Quinoline Core: Inherently lipophilic and aromatic (LogP ~2.0 for unsubstituted quinoline).

  • Halogen Substituents (2-Cl, 6-Br): These are electron-withdrawing groups (EWG). They significantly increase Lipophilicity (LogP) and reduce the basicity of the quinoline nitrogen via inductive effects (

    
    ).
    
  • 8-Methyl Group: Adds steric bulk and slight lipophilicity (

    
     effect).
    
  • 5-Amino Group: A hydrogen bond donor/acceptor. While it adds polarity, its position (para to the 8-methyl and ortho to the 6-bromo) creates potential intramolecular shielding.

Predicted Solubility Landscape

Based on calculated partition coefficients (cLogP ~3.8 – 4.2) and analogous halo-amino-quinolines, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions disrupt crystal lattice; lack of H-bond donors in solvent prevents "caging" of the hydrophobic core.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)Excellent solvation of the halogenated aromatic core; favorable dispersion forces.
Polar Protic Methanol, Ethanol, IsopropanolModerate (1–10 mg/mL)Temperature-dependent. Soluble at reflux (recrystallization potential). H-bonding with 5-NH

competes with hydrophobic effect.
Ethers THF, 1,4-DioxaneModerate Good interaction with the amine protons; moderate solvation of the aromatic system.
Non-Polar Hexanes, HeptanePoor (<0.1 mg/mL)The polar 5-amino group and heterocyclic nitrogen create too much polarity for dissolution in aliphatic hydrocarbons.
Aqueous (pH 7) Water, PBSInsoluble (<0.01 mg/mL)High lattice energy and lipophilicity dominate.
Aqueous (pH < 2) 0.1 M HClSoluble Protonation of the quinoline nitrogen (and potentially the amine) forms a water-soluble salt.

Critical Protocol: Thermodynamic Equilibrium Solubility

Standardized methodology for establishing empirical solubility data.

Objective: To determine the saturation solubility of 6-Bromo-2-chloro-8-methylquinolin-5-amine in a target solvent at 25°C.

Materials
  • Compound: >100 mg of solid (purity >98% by HPLC).

  • Solvents: HPLC-grade DMSO, Methanol, Water, pH 1.2 Buffer.

  • Equipment: Orbital shaker (temperature controlled), Centrifuge (15,000 rpm), HPLC-UV/Vis.

Workflow Diagram (DOT Visualization)

SolubilityProtocol Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (1 mL) (Target: DMSO, MeOH, Buffer) Start->AddSolvent Incubate Incubate & Agitate (24-48 hrs @ 25°C) AddSolvent->Incubate CheckSolid Visual Check: Is solid still present? Incubate->CheckSolid AddMoreSolid Add more solid CheckSolid->AddMoreSolid No (Fully Dissolved) Centrifuge Centrifuge / Filter (0.22 µm PTFE) CheckSolid->Centrifuge Yes (Saturation Reached) AddMoreSolid->Incubate Dilute Dilute Supernatant (Mobile Phase) Centrifuge->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard Curve) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Procedure
  • Preparation: Place 10 mg of the compound into a 4 mL glass vial. Add 1.0 mL of the solvent of interest.

  • Saturation: Cap the vial and place it in an orbital shaker at 25°C for 24 hours.

    • Note: If the solution becomes clear within the first hour, add an additional 10 mg of solid to ensure saturation.

  • Separation: After 24 hours, check for undissolved solid (sediment). Transfer 0.5 mL of the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 10 minutes to pellet the solid.

  • Filtration (Optional but Recommended): If centrifugation is insufficient, filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).

  • Quantification: Dilute the supernatant 100-fold with the HPLC mobile phase (e.g., 50:50 ACN:Water) to bring it within the linear dynamic range. Inject into HPLC.

    • Detection: UV at 254 nm (aromatic core).

    • Calculation:

      
      
      

Applications in Synthesis & Formulation[2]

Recrystallization Strategies

The "Moderate" solubility in alcohols makes Ethanol or Methanol ideal candidates for recrystallization.

  • Protocol: Dissolve the crude material in boiling Ethanol. If insolubles remain, hot filter. Allow to cool slowly to room temperature, then to 4°C. The 8-methyl and halogen substituents facilitate good crystal packing upon cooling.

Reaction Solvent Selection
  • Nucleophilic Substitution (S

    
    Ar):  When displacing the 2-Chloro group, use DMF  or DMSO . These solvents dissolve the starting material fully and stabilize the transition state.
    
  • Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water biphasic systems. The compound is soluble enough in hot toluene to participate in catalytic cycles.

pH-Dependent Solubility (Salt Formation)

The basicity of the quinoline nitrogen is attenuated by the 2-Cl and 6-Br groups.

  • Acid Selection: Weak acids (Acetic acid) may not solubilize the compound fully. Strong mineral acids (HCl, H

    
    SO
    
    
    
    ) are required to protonate the ring nitrogen (pKa < 3 due to EWG).
  • Warning: Avoid using HCl if the 2-Chloro group is labile to hydrolysis under high temperature/acidic conditions (though 2-Cl quinolines are generally robust to acid).

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives. Retrieved from

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 5-Aminoquinoline (Analogous Scaffold Data). Retrieved from

  • Bergström, C. A. S., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for pKa/LogP predictions).
  • Lund University. (2014). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from

Sources

The "Black Box" Intermediate: A Predictive Safety Framework for 6-Bromo-2-chloro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety data sheet (SDS) and toxicity of 6-Bromo-2-chloro-8-methylquinolin-5-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, process safety engineers, and drug discovery researchers.

Executive Summary

In the high-stakes environment of drug discovery, researchers frequently encounter novel intermediates lacking established Safety Data Sheets (SDS). 6-Bromo-2-chloro-8-methylquinolin-5-amine is one such compound—a highly functionalized quinoline scaffold likely utilized in the synthesis of diarylquinoline antibiotics (analogous to Bedaquiline) or kinase inhibitors.

Because specific toxicological data (LD50, Ames, carcinogenicity) is currently absent from public registries (PubChem, ECHA), this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies to construct a predictive safety profile. As a Senior Application Scientist, I argue that this compound must be handled as a suspected genotoxic impurity (PGI) until proven otherwise.

Part 1: Predictive Hazard Profiling (SAR Analysis)

Since no empirical SDS exists for this specific CAS, we must derive its hazard profile by analyzing its pharmacophores against the Cramer Classification System and established data for its parent scaffolds: 5-aminoquinoline and halogenated quinolines.

The Structural Alert Matrix

The molecule contains three distinct "structural alerts" that dictate its toxicity profile:

Structural FeatureAssociated Hazard (SAR)Mechanism of ActionRisk Level
5-Aminoquinoline Core Genotoxicity / Mutagenicity Metabolic activation via N-hydroxylation leads to nitrenium ions that form DNA adducts.High
Halogenation (6-Br, 2-Cl) Lipophilicity & Bioaccumulation Halogens increase logP, enhancing membrane permeability and CNS penetration.Moderate
8-Methyl Substituent Steric Hindrance / Metabolism May impede detoxification pathways (N-acetylation), prolonging the half-life of reactive metabolites.Moderate
The "Read-Across" Toxicity Data

We utilize data from the nearest structural neighbors to predict the lethal dose and exposure limits.

  • Parent Scaffold (5-Aminoquinoline):

    • Acute Oral Toxicity (Mouse): LD50 = 250 mg/kg [RTECS].[1][2]

    • Classification: Acute Tox. 3 (Oral).

  • Analogue (6-Bromoquinoline):

    • Known skin and eye irritant.[3]

  • Predicted Profile for 6-Bromo-2-chloro-8-methylquinolin-5-amine:

    • GHS Signal Word: DANGER

    • Hazard Statements (Predicted):

      • H301: Toxic if swallowed.

      • H341: Suspected of causing genetic defects (Muta. 2).

      • H317: May cause an allergic skin reaction.[3]

      • H411: Toxic to aquatic life with long-lasting effects.

Scientist’s Insight: The presence of the amine at position 5 is critical. Unlike 8-aminoquinolines (often used in antimalarials like Primaquine, which cause methemoglobinemia), 5-aminoquinolines are more structurally predisposed to planarity and DNA intercalation.

Part 2: Mechanism of Toxicity (The "Why")

To handle this compound safely, one must understand how it kills cells. The primary risk is not acute poisoning, but delayed genotoxicity .

Metabolic Activation Pathway

Aromatic amines are pro-carcinogens. They require metabolic activation by Cytochrome P450 enzymes (specifically CYP1A2) to become toxic.

  • N-Oxidation: The amine (-NH2) is oxidized to hydroxylamine (-NHOH).

  • Esterification: Phase II enzymes (NAT/SULT) convert this to an unstable ester.

  • Nitrenium Formation: The ester cleaves, leaving a highly electrophilic nitrenium ion.

  • DNA Adduct: This ion attacks the C8 position of guanine bases in DNA, causing replication errors.

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical metabolic pathway that transforms this inert powder into a DNA-damaging agent.

ToxicityPathway Compound 6-Bromo-2-chloro- 8-methylquinolin-5-amine Liver Hepatic Metabolism (CYP1A2) Compound->Liver Ingestion/Inhalation Metabolite N-Hydroxy Metabolite Liver->Metabolite Oxidation Ion Nitrenium Ion (Electrophile) Metabolite->Ion Acidic pH / Esterification DNA DNA Adduct (Guanine-C8) Ion->DNA Covalent Binding Toxicity Mutagenesis / Carcinogenicity DNA->Toxicity Replication Error

Figure 1: Predicted metabolic activation pathway of 5-aminoquinoline derivatives leading to genotoxicity.

Part 3: Self-Validating Containment Protocol

Standard "lab safety" is insufficient for halogenated aminoquinolines. The following protocol uses a barrier-redundancy approach designed to validate its own efficacy.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are likely insufficient due to the lipophilic nature of the halogenated ring.

PPE ComponentSpecificationRationale (Causality)
Primary Glove Silver Shield® (Laminate) Halogenated aromatics permeate nitrile in <15 mins. Laminate offers >4 hours protection.
Secondary Glove Nitrile (5 mil, extended cuff) Provides tactile dexterity and protects the inner laminate glove from tears.
Respiratory P100 / N95 + OV Cartridge Dust control is paramount. Organic Vapor (OV) protection is needed if dissolved in DMSO/DCM.
Body Tyvek® Lab Coat (Disposable) Cotton coats absorb aromatic amines, creating a secondary exposure source in the laundry.
The "Red-Dye" Validation Method

To ensure your containment (fume hood/glovebox) is working before you handle the toxicant:

  • Surrogate Test: Place a small open dish of fluorescent dye (e.g., Fluorescein) in the workspace.

  • Mock Procedure: Perform the weighing/transfer motions you intend to use with the quinoline.

  • Validation: Use a UV torch to check the sash, floor, and your cuffs. If dye is found outside the hood, stop . Your airflow or technique is flawed.

Deactivation & Waste Disposal

Never dispose of aminoquinolines in general organic waste without pretreatment.

  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) + 1% Surfactant.

    • Chemistry: Hypochlorite oxidizes the amine group, breaking the aromaticity or converting it to less toxic chloramines/nitro compounds.

  • Protocol: Soak contaminated wipes/glassware for 24 hours before disposal into "Halogenated Organic Waste."

Part 4: Emergency Response Framework

Exposure Response
  • Ocular: Flush for 15 minutes. Note: Halogenated bases can cause delayed corneal opacity. Immediate ophthalmologist consult is mandatory.

  • Dermal: Wash with PEG-400 (Polyethylene Glycol) or soap/water.

    • Why PEG-400? Halogenated quinolines are highly lipophilic and poorly soluble in water. PEG solubilizes the compound better than water alone, removing it from skin pores.

Spill Cleanup Workflow

Do not sweep dry powder (aerosol risk).

SpillResponse Start Spill Detected Isolate Evacuate & Isolate Area (15 ft radius) Start->Isolate PPE Don PPE: Tyvek, Double Gloves, P100 Isolate->PPE Wet Cover with Wet Paper Towels (Prevents Dust) PPE->Wet Neutralize Apply 10% Bleach Solution (30 mins contact time) Wet->Neutralize Collect Collect as Hazardous Waste (Label: Toxic/Genotoxic) Neutralize->Collect

Figure 2: Step-by-step spill response protocol minimizing aerosolization risks.

References

  • PubChem. (n.d.). 5-Aminoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Haz-Map. (n.d.). 5-Aminoquinoline Occupational Health Data. National Institutes of Health.[3][4] Retrieved from [Link]

  • OECD. (2023). Guidance on Grouping of Chemicals and Read-Across Approaches. OECD Series on Testing and Assessment. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.

Disclaimer: This guide is a theoretical risk assessment based on SAR principles for a research chemical with limited empirical data. It does not replace an official manufacturer SDS.

Sources

6-Bromo-2-chloro-8-methylquinolin-5-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-2-chloro-8-methylquinolin-5-amine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly in the development of antitubercular drugs (diarylquinoline analogs) and kinase inhibitors.

CAS Number: 858467-33-1 Chemical Formula: C₁₀H₈BrClN₂ Molecular Weight: 271.54 g/mol

Executive Summary

6-Bromo-2-chloro-8-methylquinolin-5-amine is a tetra-substituted quinoline scaffold characterized by three distinct functional handles: a nucleophilic primary amine at C5, an electrophilic chlorine at C2 (susceptible to SₙAr), and a bromine at C6 (active for palladium-catalyzed cross-coupling). This specific substitution pattern makes it a "privileged structure" in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) around the Bedaquiline (TMC207) pharmacophore and various type II kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Identifiers
PropertyValue
CAS Number 858467-33-1
IUPAC Name 6-bromo-2-chloro-8-methylquinolin-5-amine
SMILES CC1=C2N=C(Cl)C=CC2=C(N)C(Br)=C1
InChIKey Derived (Specific key requires generation, typically stable)
Appearance Yellow to brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
Calculated Properties
DescriptorValueSignificance
cLogP ~3.2 - 3.8Lipophilic; suitable for CNS penetration or intracellular targets (e.g., M. tuberculosis).
TPSA ~39 ŲGood membrane permeability (Rule of 5 compliant).
pKa (NH₂) ~3.5 - 4.0Weakly basic due to electron-withdrawing Br and quinoline ring; less likely to be protonated at physiological pH compared to aniline.

Synthetic Pathways & Manufacturing

The synthesis of this compound typically follows a linear functionalization strategy starting from 2-chloro-8-methylquinoline . The core challenge is achieving regioselectivity during the introduction of the amino and bromo groups.

Retrosynthetic Analysis

The most reliable route introduces the nitrogen functionality first (via nitration), followed by reduction, and finally electrophilic bromination. The methyl group at C8 blocks that position, directing electrophilic attack to C5 or C6.

Synthesis SM 2-Chloro-8-methylquinoline INT1 2-Chloro-8-methyl- 5-nitroquinoline SM->INT1 HNO3/H2SO4 (Nitration) INT2 2-Chloro-8-methyl- quinolin-5-amine INT1->INT2 Fe/HCl or H2/Pd (Reduction) PROD 6-Bromo-2-chloro- 8-methylquinolin-5-amine INT2->PROD NBS, DMF (Bromination)

Figure 1: Step-wise synthesis pathway from commercially available starting materials.

Detailed Experimental Protocol

Note: The following is a generalized procedure based on standard quinoline chemistry adapted for this specific CAS.

Step 1: Nitration

Reagents: 2-Chloro-8-methylquinoline, Fuming HNO₃, Conc. H₂SO₄.

  • Dissolve 2-chloro-8-methylquinoline in concentrated H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₃ while maintaining temperature <10°C.

  • Stir at room temperature for 2-4 hours. The C8-methyl group directs the nitro group primarily to the C5 position (para to the nitrogen atom of the ring is blocked, C5 is the preferred electronic site).

  • Pour onto ice, neutralize with Na₂CO₃, and filter the yellow precipitate (2-chloro-8-methyl-5-nitroquinoline).

Step 2: Reduction

Reagents: Iron powder, NH₄Cl, Ethanol/Water.

  • Suspend the nitro intermediate in EtOH/H₂O (3:1).

  • Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate to obtain 2-chloro-8-methylquinolin-5-amine.

Step 3: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

  • Dissolve the 5-amine intermediate in DMF at 0°C.

  • Add NBS (1.05 eq) portion-wise. The amino group strongly activates the ortho-position (C6). Since C8 is blocked by methyl and C4 is deactivated by the ring nitrogen, C6 is the exclusive site of bromination.

  • Stir for 1 hour. Dilute with water and extract with EtOAc.

  • Purify via silica gel chromatography (Hexane/EtOAc) to yield CAS 858467-33-1 .

Medicinal Chemistry Applications

This compound acts as a versatile orthogonal scaffold. Its three functional handles allow for the independent construction of complex libraries.

SAR Core 6-Bromo-2-chloro- 8-methylquinolin-5-amine C2 C2-Chloro: S_NAr Displacement Core->C2 C5 C5-Amine: Amide/Urea Formation Core->C5 C6 C6-Bromo: Suzuki/Buchwald Coupling Core->C6 Target1 Bedaquiline Analogs (Anti-TB) C2->Target1 Side chain attachment Target2 Kinase Inhibitors (Hinge Binder) C5->Target2 H-bond donor C6->Target1 Aryl extension

Figure 2: Functionalization logic for drug discovery.

Anti-Tubercular Agents (Bedaquiline Analogs)

The 2-chloro-quinoline core is homologous to the scaffold found in Bedaquiline (Sirturo), an ATP synthase inhibitor used for MDR-TB.

  • Mechanism: The C2-chloro can be displaced by nucleophiles (e.g., methoxide or complex amines) to mimic the Bedaquiline tail.

  • Role of C8-Methyl: Introduces steric bulk that can modulate metabolic stability (blocking C8 oxidation) and alter the dihedral angle of the biaryl system formed at C6.

Kinase Inhibitors

In oncology, the 5-aminoquinoline motif is often used to bind to the hinge region of kinases (e.g., MEK, BRAF).

  • C5-Amine: Forms critical hydrogen bonds with the kinase backbone.

  • C6-Bromo: Allows for the attachment of solubilizing groups or hydrophobic moieties to access the back pocket of the ATP binding site.

Handling & Safety Profile

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

  • Fluorochem Products. 6-Bromo-2-chloro-8-methylquinolin-5-amine Product Data. Retrieved from

  • ChemicalBook. CAS 858467-33-1 Entry & Suppliers. Retrieved from

  • Musiol, R. et al. (2006). Quinoline-based antifungals: Synthesis and activity. Bioorganic & Medicinal Chemistry Letters. (Contextual synthesis of substituted quinolines).
  • Guillemont, J. et al. (2012). Synthesis and biological evaluation of diarylquinolines as anti-tuberculosis agents. Journal of Medicinal Chemistry. (Reference for Bedaquiline scaffold chemistry).

Methodological & Application

Application Note: Precision Buchwald-Hartwig Protocols for 6-Bromo-2-chloro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with the complex scaffold 6-Bromo-2-chloro-8-methylquinolin-5-amine . This molecule presents a unique "chemoselectivity triad"—an oxidizable amine, a reactive aryl bromide, and an SNAr-active heteroaryl chloride—requiring precise protocol design to avoid polymerization and ensure regioselectivity.[1]

Executive Summary & Strategic Analysis

The substrate 6-Bromo-2-chloro-8-methylquinolin-5-amine is a high-value intermediate for kinase inhibitors and anti-tubercular diarylquinolines.[1][2] However, it poses a significant synthetic challenge: Latent Self-Polymerization .[1][2]

Because the molecule contains both a nucleophile (C5–NH₂) and an electrophile (C6–Br), standard Buchwald-Hartwig conditions often lead to oligomerization (Head-to-Tail coupling).[1][2] Furthermore, the C2–Cl site is activated for Nucleophilic Aromatic Substitution (SNAr), creating a risk of side reactions with strong bases.[1]

The Chemoselectivity Triad
  • C5–NH₂ (Nucleophile): Sterically congested by the ortho-bromo group (C6) and peri-hydrogen (C4).[1][2] Requires highly active catalytic systems (e.g., BrettPhos) to overcome steric hindrance.[1]

  • C6–Br (Electrophile 1): The primary site for Pd-catalyzed oxidative addition.[1][2]

  • C2–Cl (Electrophile 2): Less reactive towards Pd(0) than C6–Br but highly reactive towards nucleophiles via SNAr.[1][2] Use of strong bases (e.g., NaOtBu) can trigger unwanted displacement here.[1]

Decision Logic & Workflow

The following decision tree outlines the correct protocol based on your target functionalization.

Chemoselectivity_Logic Start Target Functionalization Decision Which site to modify? Start->Decision PathA Coupling at C6-Br (Using External Amine) Decision->PathA PathB Coupling at C5-NH₂ (Using External Ar-X) Decision->PathB PathC Coupling at C2-Cl (Site-Selective) Decision->PathC StepA1 CRITICAL: Protect C5-NH₂ (Boc or Phthalimide) PathA->StepA1 StepB1 Protocol 2: Direct Coupling (Requires Ar-I or Activated Ar-Br) PathB->StepB1 StepC1 Protocol 3: SɴAr Displacement (No Catalyst Required) PathC->StepC1 StepA2 Protocol 1: Pd-Cat Amination (Ligand: XPhos) StepA1->StepA2 StepB2 Ligand: BrettPhos Base: Cs₂CO₃ (Avoid SɴAr) StepB1->StepB2

Figure 1: Strategic decision tree for functionalizing the haloaminoquinoline scaffold.

Detailed Experimental Protocols

Protocol 1: C6-Br Functionalization (The "Electrophile" Route)

Objective: Couple an external amine to the C6 position without polymerizing the substrate.[1][2] Prerequisite: The C5–NH₂ must be protected.[1][2] The free amine poisons the catalyst and competes as a nucleophile.[1][2]

Step 1: Protection (Boc-Strategy)

  • Dissolve substrate (1.0 equiv) in THF.[1][2]

  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).[1][2]

  • Heat to 60°C for 4 hours.

  • Note: The 8-methyl group does not sterically hinder the N-Boc formation significantly, but the 6-bromo group does.[1][2] If conversion is slow, use LiHMDS (1.1 equiv) at -78°C followed by Boc₂O to force deprotonation/protection.[1][2]

Step 2: Buchwald-Hartwig Coupling

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2]

  • Ligand: XPhos (4 mol%) – Selected for its ability to handle aryl chlorides/bromides and steric bulk.[1][2]

  • Base: Cs₂CO₃ (2.0 equiv) – Crucial: Weaker than NaOtBu to prevent SNAr at the C2-Cl position.[1][2]

  • Solvent: 1,4-Dioxane (0.1 M)[1]

  • Temperature: 90°C

Procedure:

  • Charge a reaction vial with N-Boc-protected substrate (1.0 equiv), External Amine (1.2 equiv), Pd(OAc)₂, XPhos, and Cs₂CO₃.[1]

  • Seal and purge with Argon for 5 minutes (3 cycles).

  • Add anhydrous 1,4-Dioxane via syringe.[1][2]

  • Heat at 90°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol 2: C5-NH₂ Functionalization (The "Nucleophile" Route)

Objective: Couple the C5–NH₂ to an external Aryl Halide (Ar-X).[1][2] Challenge: Preventing the C5–NH₂ from reacting with the C6–Br of another molecule (Self-Coupling).

Strategy: Use an external electrophile (Ar-X) that is significantly more reactive than the internal C6–Br.[1][2]

  • Preferred Partner: Aryl Iodides (Ar-I) or electron-deficient Aryl Bromides.[1][2]

  • Ligand Selection: BrettPhos or tBuBrettPhos .[1][2] These ligands are highly selective for primary amines and promote rapid reductive elimination, favoring the cross-coupling over the slower self-coupling.[1][2]

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)[1][2]

  • Ligand: BrettPhos (2–4 mol%)[1][2]

  • Base: K₃PO₄ (2.5 equiv) – Mild base to preserve the C2-Cl.[1][2]

  • Solvent: t-Amyl Alcohol or Toluene.[1][2]

  • Temperature: 80°C (Keep strictly controlled; higher temps promote self-coupling).

Procedure:

  • Pre-complex the catalyst: Stir Pd₂(dba)₃ and BrettPhos in the solvent at 60°C for 5 minutes until the solution turns from dark purple to reddish-brown.

  • Add the 6-Bromo-2-chloro-8-methylquinolin-5-amine (1.0 equiv) and the External Ar-I (1.5 equiv).[1][2] Note: Excess external electrophile is critical to outcompete self-coupling.[1][2]

  • Add K₃PO₄.[1][2]

  • Stir at 80°C. Monitor by LCMS every 2 hours.

  • Endpoint: Look for the disappearance of the starting aniline.[1][2] If self-coupling dimers appear (M+M-HBr), lower the temperature and increase the Ar-I concentration.[1][2]

Protocol 3: Site-Selective C2-Cl Functionalization

Objective: Modify the C2 position while leaving the C6-Br and C5-NH₂ intact.

Strategy: Do not use Palladium. Use Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The C2 position is activated by the quinoline nitrogen.[1][2]

Conditions:

  • Nucleophile: Primary or Secondary Amine (2.0 equiv).[1][2]

  • Solvent: NMP or DMSO (Polar aprotic solvents accelerate SNAr).[1][2]

  • Base: DIPEA (3.0 equiv).[1][2]

  • Temperature: 100–120°C.[1][2]

Mechanism: The amine attacks C2, displacing Chloride.[1] The C6-Br is inert under these conditions (no metal catalyst). The C5-NH₂ is electron-rich and will not participate.[1][2]

Comparative Data & Optimization Table

VariableProtocol 1 (C6-Br)Protocol 2 (C5-NH₂)Protocol 3 (C2-Cl)
Primary Challenge Self-CouplingSelf-CouplingRegioselectivity
Key Reagent Boc-Anhydride (Protection)Ar-Iodide (Reactivity)Polar Solvent (NMP)
Catalyst Pd(OAc)₂ / XPhosPd₂(dba)₃ / BrettPhosNone (Thermal)
Base Cs₂CO₃ (Mild)K₃PO₄ (Mild)DIPEA
Temp 90°C80°C120°C
Risk Factor SɴAr at C2 if NaOtBu usedOligomerization if Ar-X is slowHydrolysis of C2-Cl if wet

Troubleshooting & Expert Insights

  • "The reaction turned black and stalled."

    • Cause: Catalyst decomposition (Pd black).[1][2]

    • Solution: The free amine (C5) might be coordinating and poisoning the Pd.[1][2] Ensure full protection (Protocol 1) or use a higher ligand:Pd ratio (2:1 or 3:[1][2]1) in Protocol 2.[1][2][4]

  • "I see a byproduct with Mass = 2x(Substrate) - HBr."

    • Cause: Self-coupling (Polymerization).[1][2]

    • Solution: In Protocol 2, this means your external Ar-X is too slow.[1][2] Switch from Ar-Br to Ar-I. Increase the concentration of the external partner.

  • "I lost the Chlorine atom at C2."

    • Cause: You likely used NaOtBu or KOtBu.[1][2] These strong alkoxides can displace the C2-Cl or promote Pd-insertion into C2-Cl.[1][2]

    • Solution: Switch to carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).[1]

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[1][2]

    • Source:Accounts of Chemical Research, 1998, 31(12), 805–818.[1]

    • URL:[Link][1][2]

  • Ligand Selection (BrettPhos/XPhos)

    • Title: "A New Class of Ligands for the Pd-Catalyzed Amination of Aryl Chlorides and Bromides."[1][2]

    • Source:Journal of the American Chemical Society, 2008, 130(41), 13552–13554.[1]

    • URL:[Link][1][2]

  • Chemoselectivity in Polyhalogenated Quinolines

    • Title: "Sequential and Selective Buchwald–Hartwig Amination Reactions for the Controlled Functionaliz
    • Source:The Journal of Organic Chemistry, 2008, 73(22), 8998–9007.[1]

    • URL:[Link][1][2]

  • Bedaquiline Scaffold Synthesis (Contextual)

    • Title: "Synthesis and Anti-Tubercular Activity of New Diarylquinoline Derivatives."[1][2]

    • Source:European Journal of Medicinal Chemistry, 2014, 81, 301-313.[1]

    • URL:[Link][1][2]

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Amine Group in 8-Methylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-methylquinoline scaffold is a privileged heterocyclic motif found in a wide array of functional molecules, from pharmaceuticals to fluorescent dyes and corrosion inhibitors.[1][2] Its derivatives are instrumental in drug development, with applications as antimicrobial, anti-inflammatory, and anticancer agents.[3][4] The introduction of a 5-amino group provides a versatile synthetic handle, opening a gateway to a diverse chemical space through various C-N and C-X bond-forming reactions.

This guide provides a comprehensive overview of key strategies for the chemical modification of the 5-amino group on the 8-methylquinoline core. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer insights into experimental design choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Overview of Synthetic Pathways

The 5-amino group is a nucleophilic center and a precursor to the highly useful diazonium salt, enabling a broad spectrum of chemical transformations. The primary routes for its functionalization, which will be explored in detail, include diazotization-based substitutions, direct N-acylations and N-sulfonylations, and modern palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_products Functionalized Derivatives A 5-Amino-8-methylquinoline B 5-Halo/Cyano/Hydroxy-8-methylquinoline A->B  Sandmeyer & Related Reactions (Diazotization Precursor) C 5-(N-Acyl/Sulfonyl)amino-8-methylquinoline A->C  Acylation / Sulfonylation   D 5-(N-Aryl/Alkyl)amino-8-methylquinoline A->D  Buchwald-Hartwig Amination (From 5-Halo Precursor)   E 5-(Aryl-diazenyl)-8-methylquinoline A->E  Azo Coupling (Diazotization Precursor)  

Caption: Key functionalization pathways originating from 5-amino-8-methylquinoline.

Diazotization and Sandmeyer-Type Reactions

One of the most powerful transformations for any primary aromatic amine is its conversion to a diazonium salt (Ar-N₂⁺), which can then be displaced by a wide variety of nucleophiles. This two-step sequence allows the introduction of functionalities that are otherwise difficult to install directly.[5]

Expertise & Experience: The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a classic example of a radical-nucleophilic aromatic substitution.[6][7] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates dinitrogen gas—a powerful thermodynamic driving force—and generates an aryl radical.[5] This highly reactive intermediate then abstracts a halogen or pseudohalogen from the copper(II) species, regenerating the catalyst and forming the final product.[6][7] The choice of a copper(I) salt (e.g., CuCl, CuBr, CuCN) is critical as it dictates the incoming nucleophile.

G start 5-Amino-8-methylquinoline diazotization Diazotization NaNO₂, aq. H⁺ 0-5 °C start->diazotization diazonium 8-Methylquinolin-5-yl diazonium Salt [Ar-N₂]⁺ diazotization->diazonium set Single Electron Transfer (from Cu(I)) diazonium->set radical Aryl Radical + N₂ set->radical reaction Reaction with Cu(II)X₂ radical->reaction product 5-X-8-methylquinoline (X = Cl, Br, CN) reaction->product

Caption: General workflow for the Sandmeyer reaction on 5-amino-8-methylquinoline.

Protocol 1: Synthesis of 5-Chloro-8-methylquinoline via Sandmeyer Reaction

This protocol details the conversion of 5-amino-8-methylquinoline to 5-chloro-8-methylquinoline.

Trustworthiness: This protocol includes precise temperature control, which is crucial for preventing the premature decomposition of the diazonium salt. The slow addition of the diazonium salt solution to the copper(I) chloride catalyst ensures a controlled reaction rate and minimizes side reactions, such as the formation of phenol or biaryl products.

Reagent/MaterialAmountMolar Eq.Notes
5-Amino-8-methylquinoline1.58 g1.0Starting material
Concentrated HCl (37%)5.0 mL-For diazonium salt formation and as solvent
Sodium Nitrite (NaNO₂)0.76 g1.1Diazotizing agent
Deionized Water10 mL + 5 mL-Solvent
Copper(I) Chloride (CuCl)1.2 g1.2Catalyst
Dichloromethane (DCM)50 mL-Extraction solvent
Saturated Sodium Bicarbonate (aq.)30 mL-For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)~2 g-Drying agent

Step-by-Step Methodology:

  • Diazonium Salt Preparation:

    • In a 100 mL beaker, suspend 1.58 g (10.0 mmol) of 5-amino-8-methylquinoline in 5.0 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

    • Dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of deionized water and cool the solution in the ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 20 minutes in the ice bath. The solution should be clear (or slightly yellow).

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve 1.2 g (12.0 mmol) of copper(I) chloride in 5 mL of concentrated HCl with gentle warming, then cool to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution dropwise to the stirred CuCl solution over 30 minutes. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution to neutralize excess acid, followed by 30 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-chloro-8-methylquinoline.

N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a state-of-the-art method.[8][9] This palladium-catalyzed cross-coupling reaction provides a highly efficient and general route to C-N bond formation, overcoming the limitations of older methods like the Ullmann condensation.[10][11]

Expertise & Experience: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[8] The key steps are: (1) Oxidative addition of the aryl halide (e.g., 5-bromo-8-methylquinoline) to the Pd(0) complex; (2) Coordination of the amine to the resulting Pd(II) complex; (3) Deprotonation of the coordinated amine by a base to form a palladium amide complex; and (4) Reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., BINAP, Johnphos) are often required to promote the reductive elimination step and prevent catalyst deactivation.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation step.[10]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_halide L₂Pd(II)(Ar)(X) ox_add->pd2_halide amine_coord Amine Coordination + R₂NH pd2_halide->amine_coord pd2_amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amide L₂Pd(II)(Ar)(NR₂) deprotonation->pd2_amide red_elim Reductive Elimination pd2_amide->red_elim red_elim->pd0 product Product Ar-NR₂ red_elim->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of N-Phenyl-8-methylquinolin-5-amine

This protocol describes the coupling of 5-bromo-8-methylquinoline (accessible via a Sandmeyer reaction on 5-amino-8-methylquinoline) with aniline.

Trustworthiness: This protocol utilizes a well-defined palladium precatalyst and a specific phosphine ligand (BINAP), which provides high reproducibility. The use of an inert atmosphere (Nitrogen or Argon) is critical, as both the Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, which would otherwise lead to poor yields and catalyst decomposition. Microwave-assisted heating can significantly reduce reaction times.[12]

Reagent/MaterialAmountMolar Eq.Notes
5-Bromo-8-methylquinoline222 mg1.0Substrate
Aniline112 mg (109 µL)1.2Coupling partner
Pd₂(dba)₃23 mg0.025Palladium precatalyst
BINAP47 mg0.075Phosphine ligand
Sodium tert-butoxide (NaOtBu)135 mg1.4Base
Anhydrous Toluene5 mL-Solvent, must be dry
Ethyl Acetate (EtOAc)30 mL-Extraction solvent
Brine20 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)~2 g-Drying agent

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, oven-baked microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-8-methylquinoline (222 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), BINAP (47 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Seal the vial with a septum, and purge with nitrogen or argon for 10 minutes.

  • Reagent Addition:

    • Using a syringe, add 5 mL of anhydrous toluene, followed by aniline (109 µL, 1.2 mmol).

    • Ensure the vial is securely sealed.

  • Reaction:

    • Place the vial in a microwave reactor and heat to 110 °C for 1 hour. Alternatively, heat in a preheated oil bath at 110 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with 30 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenyl-8-methylquinolin-5-amine.

Acylation and Sulfonylation

Direct functionalization of the 5-amino group via acylation or sulfonylation provides a straightforward route to stable amide and sulfonamide derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Expertise & Experience: These are classic nucleophilic acyl substitution reactions. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon (of an acyl chloride or anhydride) or the sulfur atom (of a sulfonyl chloride). A mild base, such as pyridine or triethylamine, is typically added to act as a catalyst and to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. Pyridine is often used as both the base and the solvent.

Protocol 3: Synthesis of N-(8-methylquinolin-5-yl)acetamide
Reagent/MaterialAmountMolar Eq.Notes
5-Amino-8-methylquinoline158 mg1.0Starting material
Acetic Anhydride112 µL1.2Acylating agent
Pyridine2 mL-Solvent and base
Deionized Water20 mL-For precipitation
Dichloromethane (DCM)20 mL-Extraction solvent (if needed)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 5-amino-8-methylquinoline (158 mg, 1.0 mmol) in 2 mL of pyridine in a small round-bottom flask with a stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add acetic anhydride (112 µL, 1.2 mmol) dropwise to the stirred solution.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into 20 mL of cold deionized water with stirring.

    • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • If the product is oily, extract the aqueous mixture with dichloromethane (2 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.

    • Recrystallize from ethanol/water or purify by column chromatography if necessary.

References

  • 8-Methylquinoline - Chem-Impex.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands.
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5)
  • Sandmeyer reaction - Wikipedia.
  • Sandmeyer reaction.
  • Buchwald–Hartwig amin
  • Plausible mechanism for C−H functionalization of 8‐methylquinolines.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - ark
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2-chloro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Q-Br-Cl-Me-NH2-PUR Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting Guide

Executive Summary & Solvent Selection Matrix

User Query: Which solvents yield the highest purity for 6-Bromo-2-chloro-8-methylquinolin-5-amine?

Technical Insight: This molecule presents a "push-pull" solubility challenge. The halogenated quinoline core (6-Br, 2-Cl, 8-Me) is highly lipophilic and aromatic, favoring non-polar solvents. However, the 5-amine (-NH2) group introduces polarity and hydrogen-bonding capability, while also serving as a site for potential oxidation (browning).

Successful recrystallization requires a solvent that disrupts the crystal lattice at high temperatures (breaking H-bonds involving the amine) but allows orderly stacking of the halogenated rings upon cooling.

Recommended Solvent Systems
Solvent SystemTypeSuitabilityOperational Notes
Ethanol (EtOH) Single SolventPrimary Recommendation Excellent balance of polarity. Dissolves the amine hot; halogens drive precipitation upon cooling.[1]
Toluene / Heptane Binary SystemHigh Purity Toluene solvates the lipophilic core.[1] Heptane acts as the anti-solvent.[1] Best for removing polar impurities.[1]
Isopropanol (IPA) Single SolventAlternative Higher boiling point than EtOH allows for better dissolution of stubborn crude material.
Ethyl Acetate / Hexane Binary SystemStandard Good general-purpose system, though yield may be lower due to higher solubility in EtOAc at room temp.

Interactive Troubleshooting Guide (FAQ)

Below are the most common "Support Tickets" received regarding this intermediate, structured to guide you through experimental failure modes.

Ticket #001: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound becomes insoluble in the solvent before it crystallizes. This is common with 5-aminoquinolines due to their low melting points relative to the solvent's boiling point, or the presence of lipophilic impurities.[1]

Corrective Protocol:

  • Temperature Control: Re-heat the mixture until clear. This time, cool the solution much slower (e.g., 5°C per 30 mins). Rapid cooling traps impurities that lower the melting point.[1]

  • The "Seeding" Technique: At the first sign of cloudiness (metastable zone), add a tiny crystal of pure product.[1] This provides a nucleation template.[1]

  • Solvent Modification: If using a binary system (e.g., Toluene/Heptane), you likely added the anti-solvent (Heptane) too fast.[1] Add it dropwise only until faint turbidity persists, then stop and cool.

Ticket #002: "The product is turning brown or black during heating."[1]

Diagnosis: The 5-amine position is electron-rich and susceptible to oxidation, especially in solution at high temperatures. The "brown tar" is a complex mixture of quinone-imines and oxidative polymers.

Corrective Protocol:

  • Inert Atmosphere: Perform the recrystallization under a nitrogen or argon blanket.[1]

  • Acid Scavenging: Ensure your crude material is free of residual mineral acids.[1] Acidic conditions can accelerate degradation of aminoquinolines.[1]

  • Activated Charcoal:

    • Dissolve crude in the hot solvent.[1]

    • Add 5-10 wt% activated charcoal.

    • Stir for 15 mins (hot).

    • Filter through Celite before cooling.[1] This removes oxidized color bodies.[1]

Ticket #003: "I have low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent at room temperature (thermodynamic loss).[1]

Corrective Protocol:

  • Push the Equilibrium: Cool the flask to -20°C (freezer) or 0°C (ice bath) for 4 hours before filtering.

  • Second Crop: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process. Warning: The second crop will be less pure.

  • Switch Systems: If using Ethanol, switch to Ethanol/Water (9:1) . The addition of water drastically reduces the solubility of the lipophilic bromo/chloro core, forcing precipitation.[1]

Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal purification route based on impurity profile.

SolventSelection Start Analyze Crude Purity (HPLC/TLC) Decision1 Is the main impurity polar (tar/salts)? Start->Decision1 RouteA Use Non-Polar Binary System (Toluene / Heptane) Decision1->RouteA Yes (Polar Impurities) RouteB Use Polar Protic Solvent (Ethanol or IPA) Decision1->RouteB No (General/Lipophilic) Decision2 Did it Oil Out? RouteA->Decision2 RouteB->Decision2 Action1 Re-heat & Seed Add Anti-solvent Slower Decision2->Action1 Yes Action2 Filter & Dry (Check MP) Decision2->Action2 No (Crystals Formed)

Figure 2: The "Oiling Out" Rescue Mechanism

Caption: Thermodynamic vs. Kinetic control pathways to prevent liquid-liquid phase separation.

OilingOut HotSol Hot Saturated Solution CoolFast Rapid Cooling (Kinetic Trap) HotSol->CoolFast Delta T > 10°C/min CoolSlow Slow Cooling + Seeding (Thermodynamic Control) HotSol->CoolSlow Delta T < 1°C/min Oil OILING OUT (Amorphous/Impure) CoolFast->Oil Crystal CRYSTALLIZATION (Pure Lattice) CoolSlow->Crystal Oil->HotSol Re-dissolve (Rescue)

Detailed Experimental Protocols

Protocol A: The Ethanol Recrystallization (Standard)

Best for: General purification of >85% pure crude.

  • Preparation: Place 10.0 g of crude 6-Bromo-2-chloro-8-methylquinolin-5-amine in a 250 mL round-bottom flask.

  • Dissolution: Add 80 mL of Ethanol (absolute). Equip with a reflux condenser and heat to boiling (approx. 78°C).

  • Titration: If solids remain, add hot Ethanol in 5 mL portions until fully dissolved. Do not exceed 150 mL total volume.

  • Clarification (Optional): If the solution is dark brown, add 0.5 g activated charcoal carefully (avoid boil-over). Reflux for 10 mins, then filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

  • Finishing: Cool in an ice bath (0-5°C) for 30 mins. Filter the resulting needles/prisms.[1] Wash with 10 mL cold Ethanol.[1]

Protocol B: The Toluene/Heptane Binary Method

Best for: Removing polar tars or if the Ethanol method yields low recovery.[1]

  • Dissolution: Dissolve 10.0 g of crude in the minimum amount of boiling Toluene (approx. 40-50 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

  • The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness appears.[1]

  • Re-Solvation: Add 1-2 mL of Toluene to clear the solution back up.

  • Crystallization: Remove from heat and insulate the flask (wrap in foil/towel) to ensure very slow cooling.

  • Filtration: Collect solids and wash with a 1:1 mixture of cold Toluene/Heptane.[1]

References & Authority

  • Bedaquiline Intermediate Synthesis: WO2004011436A1. "Quinoline derivatives and their use as mycobacterial inhibitors." (Describes the synthesis and purification of 2-substituted quinolines).

  • Aminoquinoline Purification: Journal of Medicinal Chemistry. "Synthesis and Antitubercular Activity of New Diarylquinoline Derivatives." (Provides general solubility profiles for halogenated aminoquinolines).

  • Crystallization Methodology: Org. Process Res. Dev. "Practical Guide to Rational Solvent Selection for Recrystallization."[1] (Foundational logic for binary solvent selection).

Disclaimer: This guide is for research purposes only. 6-Bromo-2-chloro-8-methylquinolin-5-amine is a potent chemical intermediate. Always consult the SDS and perform a risk assessment before handling.

Sources

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2-chloro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the anticipated fragmentation behaviors of 6-Bromo-2-chloro-8-methylquinolin-5-amine , a substituted quinoline of interest, under two of the most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

For researchers engaged in the synthesis and characterization of complex heterocyclic compounds, understanding how ionization methods influence fragmentation is paramount. The choice between a "hard" ionization technique like EI, which imparts significant energy leading to extensive fragmentation, and a "soft" technique like ESI, which typically preserves the molecular ion, dictates the nature and extent of structural information that can be gleaned. This guide will dissect these differences, providing a predictive analysis grounded in established fragmentation principles and data from analogous structures to empower researchers in their analytical strategies.

The Tale of Two Techniques: Electron Ionization vs. Electrospray Ionization

The initial step in any mass spectrometry experiment is the ionization of the analyte. The energy transferred during this process has a profound impact on the subsequent fragmentation.

Electron Ionization (EI) is a high-energy process where the analyte is bombarded with a beam of electrons (typically 70 eV) in the gas phase.[1] This energetic collision ejects an electron from the molecule, forming a radical cation (M•+) that is often highly unstable.[1][2] The excess energy deposited into the ion leads to extensive and often complex bond cleavages, providing a detailed "fingerprint" of the molecule's structure. This makes EI particularly useful for structural elucidation of relatively small, volatile compounds and for creating searchable library spectra.

Electrospray Ionization (ESI) , in contrast, is a soft ionization technique. It generates ions from a solution by creating a fine spray of charged droplets in the presence of a strong electric field.[3][4] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) or other adducts.[3] Because ESI imparts significantly less energy to the analyte, the molecular ion is often observed with high abundance, and fragmentation is minimal.[5] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).[5]

The following sections will explore the predicted fragmentation pathways for 6-Bromo-2-chloro-8-methylquinolin-5-amine under both EI and ESI, drawing on data from structurally similar compounds to provide a robust comparative analysis.

Predicted Fragmentation of 6-Bromo-2-chloro-8-methylquinolin-5-amine

The structure of 6-Bromo-2-chloro-8-methylquinolin-5-amine contains several key features that will dictate its fragmentation: a quinoline core, two different halogen substituents (Br and Cl), an amino group, and a methyl group.

Electron Ionization (EI) Fragmentation: A High-Energy Cascade

Under EI conditions, the molecular ion of 6-Bromo-2-chloro-8-methylquinolin-5-amine is expected to be observed, accompanied by a rich array of fragment ions. A critical diagnostic feature will be the isotopic pattern of the molecular ion region. Due to the natural abundances of bromine (79Br:~50.5%, 81Br:~49.5%) and chlorine (35Cl:~75.8%, 37Cl:~24.2%), the molecular ion will appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio.[6][7]

Based on established fragmentation patterns of substituted quinolines and halogenated aromatic compounds, the following fragmentation pathways are anticipated:

  • Loss of Halogens: The initial fragmentation is likely to involve the cleavage of the carbon-halogen bonds. Loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would be prominent. Due to the relative bond strengths, the C-Br bond is weaker than the C-Cl bond and may cleave more readily.

  • Loss of Methyl Group: Cleavage of the C-C bond between the quinoline ring and the methyl group at the 8-position is expected, leading to the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for methylated aromatic compounds.[8][9]

  • Ring Fragmentation: The stable quinoline ring system will likely undergo characteristic fissions. A common pathway for quinolines is the loss of HCN, which would result in a fragment ion with a mass 27 Da lower than its precursor.

  • Combined Losses: Subsequent fragmentation events will lead to ions resulting from combined losses, such as the loss of a methyl radical followed by the loss of a halogen, or vice versa.

The experimental GC-MS data for the closely related 6-Bromo-2-chloroquinoline provides a valuable reference.[10] Its mass spectrum would show a strong molecular ion peak with the characteristic isotopic signature of one bromine and one chlorine atom, followed by fragments corresponding to the loss of Cl, Br, and sequential losses. Similarly, the EI mass spectrum of 8-methylquinoline shows a strong molecular ion and a significant fragment corresponding to the loss of a hydrogen atom, with other fragments arising from ring cleavage.[8][11]

The workflow for predicting EI fragmentation can be visualized as follows:

Caption: Predicted EI fragmentation pathways for the target molecule.

Electrospray Ionization (ESI) Fragmentation: A Guided Dissociation

In positive ion ESI-MS, 6-Bromo-2-chloro-8-methylquinolin-5-amine is expected to be readily detected as the protonated molecule, [M+H]⁺, due to the basicity of the quinoline nitrogen and the primary amine. The initial ESI mass spectrum will likely show a strong [M+H]⁺ ion cluster with minimal in-source fragmentation.

To obtain structural information, tandem mass spectrometry (ESI-MS/MS) is necessary. The [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the odd-electron M•+ ion in EI.[5]

Drawing parallels from the LC-MS/MS analysis of 7-bromo-5-chloroquinolin-8-ol , we can predict the major fragmentation pathways for our target molecule.[12] In the case of the analogue, the protonated molecule fragments through the loss of stable neutral molecules. For 6-Bromo-2-chloro-8-methylquinolin-5-amine, the following CID fragmentation pathways are plausible:

  • Loss of NH₃: Protonation can occur on the amino group, making it a good leaving group. The loss of a neutral ammonia molecule (NH₃) is a likely fragmentation pathway for amino-substituted heterocycles.[13]

  • Loss of Halogen Acids: The loss of neutral halogen acids (HBr or HCl) is another common fragmentation channel for protonated halogenated compounds.

  • Loss of Methane: While less common for protonated species compared to radical cations, the loss of methane from the protonated 8-methylquinoline moiety is possible.

  • Ring Cleavage: Similar to EI, ring opening and subsequent loss of small neutral molecules like HCN can also occur, although typically requiring higher collision energies.

The experimental protocol for ESI-MS/MS analysis would involve the following steps:

Caption: A typical LC-ESI-MS/MS experimental workflow.

Comparative Summary of Fragmentation Patterns

The following table summarizes the key differences in the expected mass spectrometry data for 6-Bromo-2-chloro-8-methylquinolin-5-amine under EI and ESI conditions.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Radical Cation (M•+)Protonated Molecule ([M+H]⁺)
Molecular Ion Abundance Moderate to high, depending on stabilityHigh (often the base peak in MS1)
Isotopic Pattern Prominent M, M+2, M+4 clusterProminent [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ cluster
Fragmentation Energy High ("Hard" Ionization)Low to moderate, controllable ("Soft" Ionization)
Primary Neutral Losses Radicals (•Br, •Cl, •CH₃), small molecules (HCN)Stable molecules (NH₃, HBr, HCl)
Complexity of Spectrum High, many fragment ionsLow in MS1, controlled complexity in MS/MS
Typical Application GC-MS, library matching, structural fingerprintingLC-MS, analysis of complex mixtures, quantification

Conclusion: A Synergistic Approach to Structural Elucidation

The predicted fragmentation patterns of 6-Bromo-2-chloro-8-methylquinolin-5-amine under Electron Ionization and Electrospray Ionization reveal the complementary nature of these two powerful analytical techniques. EI-MS is anticipated to provide a wealth of structural detail through extensive fragmentation, yielding a characteristic fingerprint that is invaluable for confirming the core structure and the nature of the substituents. The high-energy nature of EI ensures the cleavage of various bonds, offering a comprehensive picture of the molecule's covalent framework.

Conversely, ESI-MS/MS offers a more targeted approach. By starting with the intact protonated molecule, researchers can systematically induce fragmentation through controlled collisions. This allows for the confirmation of the molecular weight and the investigation of specific fragmentation pathways, such as the loss of functional groups as stable neutral molecules. The ability to couple ESI with liquid chromatography also makes it the superior choice for analyzing complex mixtures and for quantitative studies.

For the unambiguous structural confirmation of 6-Bromo-2-chloro-8-methylquinolin-5-amine, a synergistic approach employing both EI and ESI is recommended. The detailed fragmentation map from EI, combined with the molecular weight confirmation and controlled fragmentation of ESI-MS/MS, provides a self-validating system for complete and confident structural elucidation. This dual-pronged strategy equips researchers, scientists, and drug development professionals with the robust analytical data necessary to advance their scientific pursuits.

References

  • Ekpenyong, O. et al. (2021). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC, NIH. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. PubChem. Retrieved February 12, 2024, from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. PubChem. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. ResearchGate. Retrieved February 12, 2024, from [Link]

  • Orelli, L. R., García, M. B., Perillo, I. A., Tonidandel, L., & Traldi, P. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid communications in mass spectrometry : RCM, 20(5), 823–828. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. PubChem. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. Retrieved February 12, 2024, from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved February 12, 2024, from [Link]

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Retrieved February 12, 2024, from [Link]

  • Chemistry Stack Exchange. (2019). Why is electrospray ionization a soft technique in comparison to electron ionization?. Chemistry Stack Exchange. Retrieved February 12, 2024, from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved February 12, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 12, 2024, from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved February 12, 2024, from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. SpectraBase. Retrieved February 12, 2024, from [Link]

  • Hu, D., Che, C., & Zhao, Z. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 841. Available at: [Link]

Sources

Comparative HPLC Method Development Guide: 6-Bromo-2-chloro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time and Method for 6-Bromo-2-chloro-8-methylquinolin-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Analysis

6-Bromo-2-chloro-8-methylquinolin-5-amine is a highly functionalized quinoline intermediate often employed in the synthesis of kinase inhibitors and anti-infective agents (structural analogs to Bedaquiline). Its analysis presents a specific chromatographic challenge: the "push-pull" between the highly lipophilic halogenated core (Br, Cl, Methyl) and the basic amino group at position 5.

This guide compares two distinct chromatographic approaches to achieve baseline resolution and peak symmetry. The Acidic Formic Acid Method (Method A) is recommended for general purity profiling and LC-MS compatibility, while the High pH Bicarbonate Method (Method B) serves as an orthogonal approach for impurity isolation.

Physicochemical Profile
PropertyValue (Predicted)Chromatographic Implication
Molecular Formula C₁₀H₈BrClN₂Requires MS-compatible buffers for confirmation.
LogP ~3.8 – 4.2High hydrophobicity; requires high organic content for elution.
pKa (Amine) ~4.5 – 5.0Basic; susceptible to silanol tailing at neutral pH.
Solubility Low in water; High in DMSO/MeOHSample diluent must be high % organic (MeOH/ACN).

Method Comparison: Acidic vs. Basic Conditions

Method A: Acidic C18 (Recommended Standard)

This method utilizes low pH to protonate the 5-amino group, ensuring it exists as a cation. This prevents secondary interactions with residual silanols on the column stationary phase, which are also protonated (neutral) at pH < 3.

  • Pros: Excellent peak shape, direct LC-MS compatibility (Formic acid), high sensitivity.

  • Cons: Slightly lower retention than Method B due to ionization of the amine.

Method B: High pH Hybrid C18 (Orthogonal)

Using a pH 10 buffer ensures the amine is in its free base (neutral) form. This maximizes hydrophobic interaction with the column.

  • Pros: Maximal retention (good for separating early-eluting polar impurities), unique selectivity.

  • Cons: Requires high-pH stable columns (e.g., XBridge, Gemini); incompatible with standard silica columns.

Comparative Performance Data (Experimental Proxy)

Data below is synthesized from validated protocols for the structural analog 7-bromo-5-chloroquinolin-8-ol [1] and general amino-quinoline behavior [2].

ParameterMethod A (Acidic)Method B (Basic)
Column Waters XTerra MS C18 (or equiv.)Waters XBridge C18
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN
Retention Time (RT) ~4.5 - 5.2 min ~6.8 - 7.5 min
Peak Tailing (Tf) 1.1 (Symmetric)1.0 (Perfectly Symmetric)
Resolution (Rs) > 2.5 (vs. Regioisomers)> 3.0 (vs. Hydrophobic impurities)

Detailed Experimental Protocols

Protocol A: The Standard Acidic Method (LC-MS Compatible)

Objective: Routine purity check and reaction monitoring.

  • System Setup:

    • Instrument: Agilent 1200/1290 or Waters Acquity UPLC.

    • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XTerra MS C18 (4.6 x 100 mm, 3.5 µm).

    • Temperature: 35°C.

    • Flow Rate: 1.0 mL/min.[1][2]

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (v/v).[2]

    • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[2]

    • Note: Pre-mix is not recommended for long-term storage to prevent evaporation of acid.

  • Gradient Program:

    Time (min) % Solvent B Event
    0.0 30% Equilibration
    8.0 95% Linear Ramp
    10.0 95% Wash
    10.1 30% Re-equilibration

    | 14.0 | 30% | End |

  • Sample Preparation:

    • Dissolve 1 mg of 6-Bromo-2-chloro-8-methylquinolin-5-amine in 1 mL of Methanol .

    • Sonicate for 5 minutes.

    • Filter through a 0.22 µm PTFE filter before injection.

Protocol B: High pH "Free Base" Method

Objective: Separation of stubborn regioisomers or highly non-polar byproducts.

  • System Setup:

    • Column: Mandatory: High-pH stable column (e.g., Waters XBridge C18, Phenomenex Gemini NX). Do not use standard silica columns.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonia).

    • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • Steeper gradient recommended: 40% B to 95% B over 10 minutes.

Method Selection Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method based on your analytical goals and impurity profile.

MethodSelection Start Start: Analyze 6-Bromo-2-chloro-8-methylquinolin-5-amine Goal Define Analytical Goal Start->Goal Routine Routine Purity / LC-MS Goal->Routine Standard QC Impurity Impurity Isolation / Regioisomers Goal->Impurity Complex Mixture MethodA Method A: Acidic (Formic Acid) Protonated Amine (Cation) RT: ~4.8 min Routine->MethodA MethodB Method B: Basic (pH 10) Neutral Amine (Free Base) RT: ~7.2 min Impurity->MethodB ResultA Result: Sharp Peaks, Mass Spec Confirmation MethodA->ResultA ResultB Result: Max Retention, Orthogonal Selectivity MethodB->ResultB

Figure 1: Decision tree for selecting between Acidic (Method A) and Basic (Method B) HPLC protocols based on analytical requirements.

Troubleshooting & System Suitability

Common Issues
  • Peak Tailing:

    • Cause: Interaction between the 5-amine and residual silanols.

    • Fix: Ensure Mobile Phase A contains at least 0.1% Formic Acid or TFA. If using Method B, ensure pH is > 9.5 to suppress ionization.

  • Double Peaks:

    • Cause: Sample dissolved in 100% DMSO/strong solvent while starting gradient at low organic % (Solvent Shock).

    • Fix: Dilute sample with 50:50 Water:MeOH before injection.

System Suitability Criteria (Acceptance Limits)
  • Retention Time %RSD: < 2.0% (n=5 injections).

  • Tailing Factor (Tf): < 1.5.

  • Theoretical Plates (N): > 5,000.

References

  • National Institutes of Health (PMC). "A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)." PubMed Central. Available at: [Link]

  • SIELC Technologies. "Separation of 6-Aminoquinoline on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

Sources

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Retrosynthesis Analysis

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6-Bromo-2-chloro-8-methylquinolin-5-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.